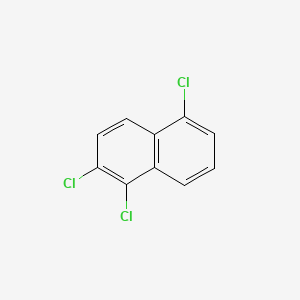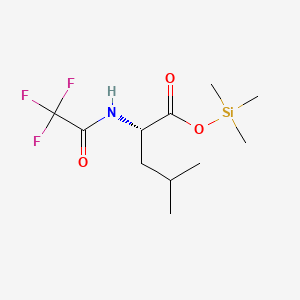
l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester is a derivative of the amino acid l-leucine. This compound is characterized by the presence of a trifluoroacetyl group and a trimethylsilyl ester group, which modify the properties of the parent amino acid. The molecular formula of this compound is C11H20F3NO3Si, and it has a molecular weight of 299.3621 .
Vorbereitungsmethoden
The synthesis of l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester typically involves the reaction of l-leucine with trifluoroacetic anhydride to introduce the trifluoroacetyl group. This is followed by the reaction with trimethylsilyl chloride to form the trimethylsilyl ester. The reaction conditions often require the presence of a base, such as pyridine, to facilitate the reactions .
Analyse Chemischer Reaktionen
l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound back to its parent amino acid or other reduced forms.
Wissenschaftliche Forschungsanwendungen
l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving amino acid metabolism and protein synthesis.
Medicine: Research involving this compound includes its potential use in drug development and as a biomarker for certain diseases.
Industry: It is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to cross cell membranes, while the trimethylsilyl ester group can protect the amino acid from enzymatic degradation. These modifications allow the compound to exert its effects more efficiently by targeting specific enzymes and receptors involved in amino acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to l-Leucine, N-(trifluoroacetyl)-, trimethylsilyl ester include:
l-Leucine, N-(trifluoroacetyl)-, butyl ester: This compound has a butyl ester group instead of a trimethylsilyl ester group, which affects its solubility and reactivity.
l-Leucine, N-(trifluoroacetyl)-, sec-butyl ester: This compound has a sec-butyl ester group, which also influences its chemical properties and applications.
l-Leucine, N-(trifluoroacetyl)-, ethyl ester: This compound has an ethyl ester group, providing different reactivity and stability compared to the trimethylsilyl ester.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
52558-82-4 |
|---|---|
Molekularformel |
C11H20F3NO3Si |
Molekulargewicht |
299.36 g/mol |
IUPAC-Name |
trimethylsilyl (2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate |
InChI |
InChI=1S/C11H20F3NO3Si/c1-7(2)6-8(9(16)18-19(3,4)5)15-10(17)11(12,13)14/h7-8H,6H2,1-5H3,(H,15,17)/t8-/m0/s1 |
InChI-Schlüssel |
ATOHQYRAXZLOPS-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O[Si](C)(C)C)NC(=O)C(F)(F)F |
Kanonische SMILES |
CC(C)CC(C(=O)O[Si](C)(C)C)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


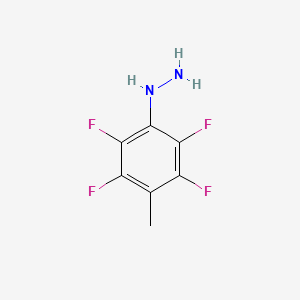
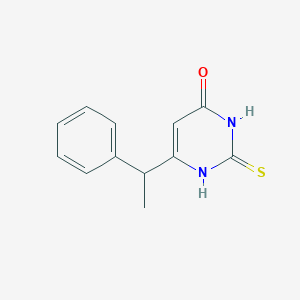
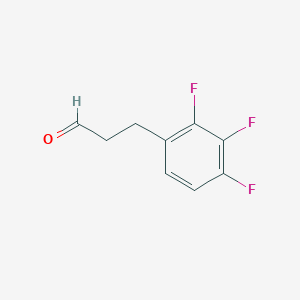

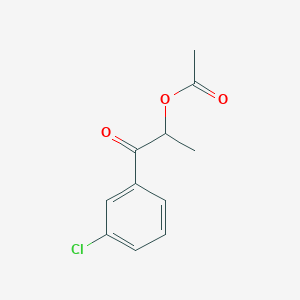

![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)
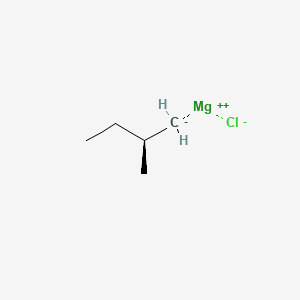
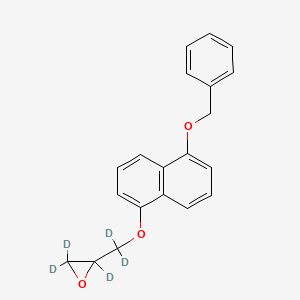
![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)

